3,5-Dimethyl-2-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine 3,5-Dimethyl-2-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11476226
InChI: InChI=1S/C24H26N6/c1-17-7-9-20(10-8-17)23-19(3)24-26-18(2)16-22(30(24)27-23)29-14-12-28(13-15-29)21-6-4-5-11-25-21/h4-11,16H,12-15H2,1-3H3
SMILES: CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=CC=CC=N5
Molecular Formula: C24H26N6
Molecular Weight: 398.5 g/mol

3,5-Dimethyl-2-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC11476226

Molecular Formula: C24H26N6

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-2-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C24H26N6
Molecular Weight 398.5 g/mol
IUPAC Name 3,5-dimethyl-2-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C24H26N6/c1-17-7-9-20(10-8-17)23-19(3)24-26-18(2)16-22(30(24)27-23)29-14-12-28(13-15-29)21-6-4-5-11-25-21/h4-11,16H,12-15H2,1-3H3
Standard InChI Key QBHILHPWIDEEON-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=CC=CC=N5
Canonical SMILES CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=CC=CC=N5

Introduction

Chemical Architecture and Physicochemical Properties

Structural Elucidation

The compound’s structure comprises three distinct regions:

  • Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 4, and 7 of the pyrimidine ring.

  • Substituents at positions 3 and 5: Methyl groups enhancing hydrophobicity and steric bulk.

  • Position 2: A 4-methylphenyl group contributing aromatic π-stacking capabilities.

  • Position 7: A 4-pyridin-2-ylpiperazinyl group introducing hydrogen-bonding potential and conformational flexibility .

The piperazine bridge links the pyridine ring to the core, enabling interactions with biomolecular targets through its basic nitrogen atoms.

Physicochemical Profile

Table 1 summarizes key properties estimated through computational modeling and structural analogs :

PropertyValue
Molecular FormulaC₂₄H₂₈N₇
Molecular Weight414.54 g/mol (estimated)
logP (Partition Coefficient)4.2 ± 0.3
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area68.9 Ų
Solubility (Water)<0.1 mg/mL (poorly soluble)

The moderate logP reflects a balance between the hydrophobic methyl/aryl groups and the polar piperazine-pyridine moiety. Poor aqueous solubility may necessitate formulation enhancements for drug development.

Synthetic Strategies and Functionalization

Core Construction via Cyclocondensation

The pyrazolo[1,5-a]pyrimidine core is typically synthesized through cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic reagents. For this compound, 5-amino-3-methylpyrazole reacts with a β-ketonitrile derivative under acidic conditions to form the bicyclic framework . Key steps include:

  • Activation of the β-ketonitrile using phosphoryl chloride (POCl₃) to enhance electrophilicity.

  • Cyclization at 80–100°C, yielding a 7-chloro intermediate for subsequent functionalization .

Post-Functionalization Challenges

The electron-deficient pyrimidine ring complicates late-stage modifications. Protecting group strategies (e.g., Boc for piperazine nitrogens) may be necessary for further derivatization.

Biological Activity and Mechanistic Insights

Neurological Applications

Piperazine-containing derivatives modulate G-protein-coupled receptors (GPCRs) in the central nervous system. The compound’s pyridine moiety could target serotonin (5-HT₆) or dopamine (D₂) receptors, though experimental validation is required .

Enzymatic Inhibition

The planar core may intercalate into DNA or inhibit topoisomerases, as seen with Dorsomorphin analogs . Table 2 compares hypothesized targets:

TargetHypothesized Mechanism
CDK2ATP-binding site competition
5-HT₆ ReceptorAllosteric modulation
Topoisomerase IIαDNA cleavage complex stabilization

Comparative Analysis with Structural Analogs

D503-0379: A Benzylpiperazinyl Analog

The structurally related compound 7-(4-benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (D503-0379) shares the core and methyl substituents but differs in the piperazine group . Key contrasts include:

FeatureTarget CompoundD503-0379
7-SubstituentPyridin-2-ylpiperazinylBenzylpiperazinyl
Molecular Weight414.54 g/mol411.55 g/mol
logP4.25.07
SolubilityHigher polarityLower polarity

The pyridine group reduces logP by ~0.8 units, potentially improving bioavailability.

Antitumor Agents with Simplified Cores

Compounds lacking the piperazine side chain (e.g., 3,5-dimethyl-2-aryl derivatives) show reduced potency, underscoring the importance of the 7-substituent for target engagement .

Future Directions and Challenges

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the pyridine ring (e.g., fluorination at position 5) could optimize binding affinity and metabolic stability.

Formulation Strategies

Nanoparticle encapsulation or prodrug approaches may address solubility limitations for in vivo applications.

Target Validation

High-throughput screening against kinase panels and GPCR libraries is critical to identify primary targets.

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